4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide
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Overview
Description
2-(4-chlorophenyl)-N-(3-methylbutyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrazoloquinoline core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-methylbutyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the N-(3-methylbutyl) group: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step typically involves amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-methylbutyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of the carbonyl group to an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the pyrazoloquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: It may have potential therapeutic uses, particularly in the development of new drugs.
Industry: Its unique chemical properties could be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-methylbutyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(3-methylbutyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide: shares similarities with other pyrazoloquinoline derivatives, such as:
Uniqueness
The presence of both the 4-chlorophenyl and N-(3-methylbutyl) groups in 2-(4-chlorophenyl)-N-(3-methylbutyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide gives it unique chemical and biological properties compared to its analogs. These modifications can influence its reactivity, stability, and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H21ClN4O2 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methylbutyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C22H21ClN4O2/c1-13(2)9-10-24-21(28)14-3-8-19-17(11-14)20-18(12-25-19)22(29)27(26-20)16-6-4-15(23)5-7-16/h3-8,11-13,26H,9-10H2,1-2H3,(H,24,28) |
InChI Key |
CJFIFDMFJHYDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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